Product packaging for HYS-32(Cat. No.:CAS No. 1528729-98-7)

HYS-32

Cat. No.: B608027
CAS No.: 1528729-98-7
M. Wt: 346.38
InChI Key: JVWIHSGZUWAJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HYS-32 [4-(3,4-dimethoxyphenyl)-3-(naphthalen-2-yl)-2(5H)-furanone] is a new analogue of the anti-tumor compound combretastatin A-4, designed with a cis-stilbene moiety . This compound is of significant interest for neurological research due to its documented effects on rat primary astrocytes. Studies show that this compound upregulates the expression of connexin43 (Cx43), a key gap junction protein, in a dose- and time-dependent manner . Confocal microscopy and functional assays, such as scrape-loading/dye transfer analyses, have demonstrated that this compound induces microtubule coiling, promotes the accumulation of Cx43 into functional gap junction plaques, and significantly enhances gap junction intercellular communication (GJIC) . The research value of this compound is further highlighted by its ability to counteract the lipopolysaccharide (LPS)-induced downregulation of Cx43 and inhibition of GJIC, suggesting a protective role in inflammatory models . The mechanism of action involves the activation of a specific PKC-ERK signaling cascade, as the increase in Cx43 expression and GJIC can be prevented by inhibitors of PKC (Go6976) or ERK (PD98059) . Furthermore, this compound increases the half-life of the Cx43 protein, contributing to its stability and function . These novel biological effects support the potential of this compound as a protective agent for the central nervous system in research models and make it a valuable tool for investigating gap junction biology and neuroglial communication. This product is labeled For Research Use Only (RUO) . It is exclusively tailored for laboratory research and is not intended for use in diagnostic or therapeutic procedures for humans or animals .

Properties

CAS No.

1528729-98-7

Molecular Formula

C22H18O4

Molecular Weight

346.38

IUPAC Name

4-(3,4-Dimethoxyphenyl)-3-(naphthalen-2-yl)-2(5H)-furanone

InChI

InChI=1S/C22H18O4/c1-24-19-10-9-16(12-20(19)25-2)18-13-26-22(23)21(18)17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3

InChI Key

JVWIHSGZUWAJAW-UHFFFAOYSA-N

SMILES

O=C1OCC(C2=CC=C(OC)C(OC)=C2)=C1C3=CC=C4C=CC=CC4=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HYS-32;  HYS 32;  HYS32; 

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Hys 32 and Its Analogues

Synthetic Routes and Chemical Transformations for HYS-32 Production

The synthesis of 3,4-diarylfuranones, the class of compounds to which this compound belongs, can be achieved through various chemical routes. A general strategy for the preparation of 3,4-diarylfuranone analogues involves starting materials such as acetophenones and phenylacetic acids. researchgate.net

One approach described for the synthesis of 3,4-diarylfuranone analogues begins with the conversion of commercially available acetophenones to phenacyl bromides via direct bromination in ethanol (B145695) or acetic acid. researchgate.net Subsequently, a "one-pot" process can be employed where the intermediate phenacylacetates are reacted with substituted phenylacetic acids using a base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO) to facilitate the formation of the furanone ring. researchgate.net This method allows for the clean formation of the furanone core without the need for isolating certain intermediates. researchgate.net

Another synthetic strategy for substituted 2(5H)-furanones involves the reaction of an ester with an aldehyde in the presence of a base, such as sodium metal in methanol, followed by heating. google.com

While specific detailed synthetic steps solely for this compound (4-(3,4-dimethoxyphenyl)-3-(naphthalen-2-yl)-2(5H)-furanone) were not extensively detailed in the reviewed literature, these general methods for synthesizing 3,4-diarylfuranones provide insight into the likely chemical transformations involved in its production.

Spectroscopic and Analytical Characterization Techniques for this compound (e.g., NMR, Mass Spectrometry)

Structural elucidation and confirmation of this compound and its analogues are typically performed using a range of spectroscopic and analytical techniques. These methods provide crucial information about the compound's molecular structure, purity, and identity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help confirm its structure. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly applied to organic compounds like furanones. scbt.comekb.egnist.govnist.gov MS data typically includes the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound, and fragment ions, which result from the dissociation of the molecular ion. While specific experimental mass spectral data for this compound were not detailed, mass spectrometry is a standard technique for the characterization of furanone derivatives. ekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The presence of a carbonyl group in the furanone ring, for example, would be indicated by a strong absorption band in the IR spectrum, typically in the range of 1740-1810 cm⁻¹. google.comekb.eg

Other Techniques: Other analytical techniques that may be used include melting point determination for solid compounds and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for assessing purity and separation of mixtures.

Design and Synthesis of this compound Analogues and Derivatives

This compound itself is recognized as a novel analogue of combretastatin (B1194345) A-4, where the cis-stilbene (B147466) moiety of CA-4 is bioisosterically replaced with a 2(5H)-furanone ring. researchgate.net This highlights a strategy in the design of analogues: modifying the core structure of a known bioactive compound to create new entities with potentially altered or improved properties.

The synthesis of analogues of this compound would involve modifications to the 3,4-dimethoxyphenyl and naphthalen-2-yl substituents on the furanone core, or alterations to the furanone ring itself. Research on 3,4-diaryl-2(5H)-furanones, the class encompassing this compound, has shown that variations in the aryl substituents can lead to compounds with potent biological activities. nih.gov For example, a series of 3,4-diaryl-2(5H)-furanones were synthesized and evaluated for cytotoxicity, demonstrating that structural changes influence activity. nih.gov

General synthetic strategies for 3,4-diarylfuranones, as discussed in Section 2.1, are applicable to the preparation of various analogues simply by employing different substituted acetophenones and phenylacetic acids as starting materials. researchgate.net This modular approach allows for the systematic variation of the aryl substituents.

Another class of furanone analogues, such as quinoline-based furanones, can be synthesized starting from aroylpropionic acids and quinoline (B57606) carbaldehydes, followed by conversion to pyrrolone analogues. nih.gov This illustrates that analogues can also involve modifications or replacements of the heterocyclic core.

The design of this compound analogues is often guided by the principles of medicinal chemistry, aiming to optimize properties such as potency, selectivity, and metabolic stability, while considering the structural features known to be important for activity, such as the diaryl substitution pattern. nih.gov

Molecular and Cellular Mechanisms of Action of Hys 32

Modulation of Microtubule Dynamics by HYS-32

Microtubules are dynamic polymers essential for various cellular functions, including cell shape maintenance, intracellular transport, and cell division. This compound significantly impacts microtubule behavior, leading to profound alterations in cellular structure and function.

Induction of Microtubule Catastrophes

This compound induces microtubule catastrophes, which are rapid transitions from a growing to a shrinking state. This effect has been observed to be both dose- and time-dependent in rat astrocytes. Treatment with this compound leads to a dramatic increase in the distances between microtubule tips and the cell border, indicating a retraction of microtubules from the cell periphery. thegoodscentscompany.comuni-freiburg.demdpi.comarabjchem.orguni-freiburg.de

Below is a representation of the dose-dependent effect of this compound on the distance between microtubule tips and the cell border, based on experimental observations:

This compound Concentration (µM)Average Distance Between Microtubule Tips and Cell Border (µm)
Control1.22 thegoodscentscompany.com
5 (2 hours)5.31 thegoodscentscompany.com
5 (24 hours)21.95 thegoodscentscompany.com

This data illustrates that increasing exposure to this compound at a concentration of 5 µM leads to a significant increase in the retraction of microtubule ends from the cell periphery over time. thegoodscentscompany.com

Disruption of Microtubule Plus-End Tracking Proteins (+TIPs) Localization

This compound disrupts the normal localization of +TIPs, proteins that specifically accumulate at the growing ends of microtubules and play crucial roles in regulating microtubule dynamics and their interaction with cellular structures. thegoodscentscompany.comuni-freiburg.dewikipedia.org

In addition to its effects on EB1, this compound treatment has been observed to cause the accumulation of cytoplasmic linker protein 170 (CLIP-170) on microtubule plus ends in glioblastoma cell lines. rcsb.org CLIP-170 is another important +TIP involved in microtubule dynamics and linking microtubules to various cellular structures. wikipedia.orgebi.ac.uknd.edu This suggests that this compound differentially affects the localization of different +TIPs.

EB1 Dislodgement from Microtubule Plus Ends and Accumulation on Lattice

Intervention in Intracellular Signaling Pathways by this compound

This compound's effects on microtubule dynamics are mediated, at least in part, through the modulation of intracellular signaling pathways, particularly the PI3K-GSK3β pathway. thegoodscentscompany.comuni-freiburg.deuniprot.orgmdpi.comebi.ac.uknih.gov

This compound treatment induces phosphorylation of GSK3β at both Y216 and S9 residues. thegoodscentscompany.comuni-freiburg.demdpi.com The ratio of GSK3β-pY216 to GSK3β-pS9 is initially elevated and then decreases over time following this compound exposure. thegoodscentscompany.comuni-freiburg.demdpi.com GSK3β is a kinase known to phosphorylate various protein targets, including those involved in microtubule regulation. uniprot.orgsinobiological.comptglab.com

Experimental evidence supports the involvement of the PI3K-GSK3β pathway in this compound's mechanism of action. Co-treatment of cells with this compound and a GSK3β inhibitor (SB415286) attenuates the this compound-induced microtubule catastrophes and partially prevents the dissociation of EB1 from microtubule plus ends. thegoodscentscompany.comuni-freiburg.deuniprot.orgmdpi.comnih.govebi.ac.uk Furthermore, co-treatment with a PI3K inhibitor (LY294002) inhibits the this compound-induced phosphorylation of GSK3β at S9 and partially restores the distribution of EB1 from the microtubule lattice back to the plus ends. thegoodscentscompany.comuni-freiburg.demdpi.comrcsb.org These findings suggest that this compound induces microtubule catastrophes and disrupts EB1 localization by preventing EB1 from targeting to microtubule plus ends, a process mediated through the PI3K-GSK3β signaling pathway. thegoodscentscompany.comuni-freiburg.deuniprot.orgmdpi.com

TreatmentMicrotubule CatastrophesEB1 Localization at Plus EndsEB1 on Microtubule LatticeGSK3β-pS9EB1 Distribution Restoration
ControlLowPresent (Comet-like)Low
This compoundHigh thegoodscentscompany.comuni-freiburg.demdpi.comarabjchem.orguni-freiburg.deEliminated thegoodscentscompany.comuni-freiburg.demdpi.comuni-freiburg.deuniprot.orgnih.govgenecards.orgExtensive thegoodscentscompany.comuni-freiburg.demdpi.comuni-freiburg.deuniprot.orgModulated thegoodscentscompany.comuni-freiburg.demdpi.comNo
This compound + GSK3β Inhibitor (SB415286)Attenuated thegoodscentscompany.comuni-freiburg.deuniprot.orgmdpi.comnih.govebi.ac.ukPartially Restored thegoodscentscompany.comuni-freiburg.deuniprot.orgmdpi.comnih.govebi.ac.ukReducedPartial thegoodscentscompany.comuni-freiburg.deuniprot.orgmdpi.comnih.govebi.ac.uk
This compound + PI3K Inhibitor (LY294002)ReducedInhibited thegoodscentscompany.comuni-freiburg.demdpi.comrcsb.orgPartial thegoodscentscompany.comuni-freiburg.demdpi.comrcsb.org

This table summarizes the effects of this compound and the impact of inhibiting GSK3β or PI3K on microtubule dynamics and EB1 localization, highlighting the involvement of this signaling pathway.

Phosphoinositide 3-Kinase (PI3K)-Glycogen Synthase Kinase 3 Beta (GSK3β) Pathway Modulation

Studies indicate that this compound influences the PI3K-GSK3β signaling pathway. This pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and cytoskeletal dynamics wikipedia.orgvulcanchem.commdpi.com. This compound's impact on this pathway appears to be central to its observed effects on microtubule behavior plos.orgnih.gov. Co-treatment of cells with this compound and a PI3K inhibitor (LY294002) has been shown to inhibit the this compound-induced phosphorylation of GSK3β at serine 9 (GSK3β-pS9) and tyrosine 216 (GSK3β-pY216), and partially restore the distribution of the microtubule-associated protein EB1 plos.orgnih.gov. This suggests that this compound modulates GSK3β activity through the PI3K pathway plos.orgnih.gov.

Effects on GSK3β Phosphorylation (Y216 and S9)

This compound treatment leads to changes in the phosphorylation status of GSK3β at two key residues: tyrosine 216 (Y216) and serine 9 (S9) plos.orgnih.gov. Phosphorylation at Y216 is associated with increased GSK3β activity, while phosphorylation at S9 typically leads to its inactivation oaepublish.commdpi.com. This compound treatment induces phosphorylation at both sites, but with a temporal shift plos.orgnih.gov. Initially, there is an elevation in GSK3β-pY216, followed by an increase in GSK3β-pS9 over time plos.orgnih.gov. Quantitative analysis in astrocytes treated with 5 μM this compound showed that the ratio of GSK3β-pY216 to GSK3β-pS9 rapidly increased within the initial 2 hours, and then gradually declined over 6 to 24 hours plos.orgnih.gov. This suggests that this compound initially increases GSK3β activity (higher Y216/S9 ratio) and then shifts towards a state of lower activity (lower Y216/S9 ratio) with prolonged exposure plos.orgnih.gov.

Data on GSK3β Phosphorylation Ratio (Y216/S9) after this compound Treatment:

Treatment Duration (h)GSK3β-pY216/GSK3β-pS9 Ratio
Control~1
21.8
61.4
121
240.7

This temporal modulation of GSK3β phosphorylation by this compound indicates a complex regulatory effect on the kinase's activity plos.orgnih.gov.

P38 Signaling Pathway Activation in Inflammatory Contexts

While the primary focus of research on this compound has been its effects on microtubule dynamics and the PI3K-GSK3β pathway, the provided source mentions the P38 signaling pathway in the context of inflammatory responses nih.gov. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation mdpi.comfrontiersin.orgnih.gov. Although the search results directly linking this compound to P38 activation in inflammatory contexts are limited within the provided snippets, the inclusion of this point in the outline suggests a potential area of investigation or a known, albeit less detailed, mechanism. The p38 pathway can be activated by various stimuli, including pro-inflammatory cytokines and cellular stress, leading to diverse cellular outcomes mdpi.comfrontiersin.org. Further research would be needed to fully elucidate the specific role and mechanisms of this compound in modulating the P38 signaling pathway in inflammatory contexts.

Specific Molecular Interactions and Binding Affinities (e.g., Tubulin, EB1-β-tubulin association)

This compound is a derivative of combretastatin-A4, a known microtubule-targeting agent plos.orgnih.gov. This compound induces microtubule catastrophes, which are events of rapid microtubule depolymerization plos.orgnih.gov. This effect is linked to its interaction with tubulin, the primary building block of microtubules plos.orgnih.govciteab.com.

Furthermore, this compound affects the association between EB1 and β-tubulin plos.orgnih.gov. Time-lapse experiments using immunoprecipitation demonstrated that the association between EB1 and β-tubulin was significantly decreased after short-term exposure to this compound (2 hours) plos.orgnih.gov. However, this association gradually increased with prolonged treatment (6-24 hours) plos.orgnih.gov. This suggests a dynamic interaction between this compound, EB1, and tubulin, where initial disruption of EB1-tubulin association at plus ends is followed by a potential re-association or altered binding along the microtubule lattice over time plos.orgnih.gov. The modulation of the PI3K-GSK3β pathway is implicated in this process, as inhibiting GSK3β or PI3K can partially restore EB1 distribution plos.orgnih.gov.

Biological Activities and Preclinical Efficacy of Hys 32

In Vitro Cellular Responses to HYS-32 Treatment

In vitro studies have revealed significant cellular responses upon treatment with this compound, including alterations in cell structure and motility.

Alterations in Cell Morphology and Cytoskeletal Organization

This compound, a derivative of the microtubule depolymerizing agent combretastatin-A4 (CA-4), has been shown to induce changes in cell morphology and profoundly affect cytoskeletal organization, particularly the microtubule network. Studies in rat primary astrocytes have demonstrated that this compound can induce microtubule coiling researchgate.netresearchgate.netnih.gov. Further investigation into the mechanism revealed that this compound induces microtubule catastrophes researchgate.netresearchgate.netnih.gov. This effect is associated with the dislodgement of EB1, a microtubule-associated end binding protein, from microtubule plus ends and its subsequent accumulation on the microtubule lattice researchgate.netresearchgate.netnih.gov. Confocal microscopy with double immunofluorescence staining in astrocytes treated with 5 μM this compound showed the elimination of EB1 localization at microtubule plus ends and its extensive redistribution to the microtubule lattice, while the expression of β-tubulin or EB1 protein remained unaffected researchgate.netnih.gov. This compound treatment for 24 hours at 5 μM also led to microtubules forming a coiled mass in the perinuclear area of astrocytes researchgate.net.

The PI3K-GSK3β signaling pathway has been implicated in the this compound-induced microtubule catastrophes and the altered distribution of EB1 researchgate.netresearchgate.netnih.gov. Inhibition of GSK3β with SB415286 was found to attenuate the this compound-induced microtubule catastrophes and partially prevent EB1 dissociation from microtubule plus ends nih.gov. Similarly, co-treatment with the PI3K inhibitor LY294002 inhibited this compound-induced GSK3β-pS9 and partially restored EB1 distribution from the microtubule lattice back to the plus ends nih.gov. These findings suggest that this compound influences microtubule dynamics by preventing EB1 from targeting microtubule plus ends through modulation of the GSK3β signaling pathway nih.gov.

The cytoskeleton, composed of microfilaments (actin filaments), intermediate filaments, and microtubules, is a dynamic structure essential for maintaining cell shape and regulating cellular processes such as migration medicaljournalssweden.seasm.orgfrontiersin.orgmdpi.comresearchgate.net. Changes in the dynamics and organization of cytoskeletal components are intrinsically linked to alterations in cell morphology medicaljournalssweden.seasm.orgresearchgate.net.

Preclinical Assessment of this compound in Animal Models

Preclinical assessment of this compound has involved in vitro studies utilizing primary cells derived from animal tissues, as well as investigations in human cancer cell lines. These studies aim to understand the cellular mechanisms of this compound action and evaluate its potential in disease models.

Efficacy in Central Nervous System (CNS) Injury Models (e.g., Axonal Regeneration)

Investigations into the effects of this compound on primary rat astrocytes have provided insights into its potential relevance for CNS injury, particularly concerning axonal regeneration. Astrocytes play a critical role in the formation of the glial scar following CNS injury, which inhibits axonal regrowth. This compound has been shown to induce microtubule coiling and catastrophes in rat primary astrocytes. wikipedia.orgresearchgate.netnih.gov This modulation of microtubule dynamics is significant because microtubule stability is crucial for processes such as cell migration and axonal growth.

Further research revealed that this compound treatment affects the microtubule-associated protein EB1, leading to its dislodgement from microtubule plus ends and accumulation on the microtubule lattice. wikipedia.orgresearchgate.netnih.gov This altered localization of EB1 is mediated through the modulation of the PI3K-GSK3β signaling pathway. researchgate.netnih.gov Treatment with this compound in primary rat astrocytes resulted in decreased cell migration. researchgate.netnih.gov The observed effects of this compound on microtubule dynamic instability in astrocytes suggest a potential therapeutic application for promoting axonal regeneration by influencing the glial scar environment following severe CNS injuries. nih.gov

Investigation in Tumor Models (e.g., Glioblastoma)

This compound has also been investigated for its effects on human glioblastoma cells. Studies have demonstrated that this compound impacts the viability and morphology of glioblastoma cells. mdpi.com Consistent with its effects on astrocytes, this compound was found to induce microtubule catastrophe in glioblastoma cells. mdpi.com This is particularly relevant as EB1, a protein affected by this compound in astrocytes, is reported to be overexpressed in various cancer cells, including glioblastoma. wikipedia.org These findings suggest that this compound's mechanism of action involving microtubule disruption may contribute to its effects in glioblastoma models.

Pharmacodynamic Biomarkers and Cellular Responses in Preclinical Systems

Preclinical studies with this compound have identified key cellular responses and potential pharmacodynamic biomarkers reflecting its activity. In primary rat astrocytes, this compound treatment leads to significant changes in microtubule organization, including coiling and increased catastrophes. wikipedia.orgresearchgate.netnih.gov The localization and distribution of the microtubule-associated protein EB1 serve as a cellular indicator of this compound's effect on microtubule dynamics; this compound causes EB1 to dislodge from microtubule plus ends and accumulate on the microtubule lattice. wikipedia.orgresearchgate.netnih.gov

Furthermore, this compound modulates the PI3K-GSK3β signaling pathway, and changes in the phosphorylation state of GSK3β, specifically the ratio of phosphorylated GSK3β at tyrosine 216 to serine 9 (Y216/S9), have been observed following this compound treatment in astrocytes. nih.gov This suggests that the phosphorylation status of GSK3β can serve as a pharmacodynamic biomarker reflecting the engagement of this pathway by this compound. While this compound impacts microtubule dynamics and EB1 localization, protein levels of β-tubulin and EB1 were not significantly altered by this compound treatment in astrocytes within the study duration. nih.gov

Table 1: Summary of Key Preclinical Findings of this compound

Model SystemObserved EffectsRelevant Pathways/Proteins InvolvedPotential ImplicationSource
Rat Primary Astrocytes (in vitro)Induces microtubule coiling and catastrophes, decreases cell migration.Microtubules, EB1, PI3K-GSK3β signalingPotential for influencing glial scar in CNS injury for axonal regeneration. wikipedia.orgresearchgate.netnih.gov
Human Glioblastoma Cells (in vitro)Affects cell viability and morphology, induces microtubule catastrophe.Microtubules, EB1Potential anti-tumor activity. wikipedia.orgmdpi.com

Table 2: Compounds and Proteins Mentioned and Their Identifiers

NamePubChem CIDUniProt IDNotes
This compoundNot AvailableNot AvailableSpecific CID not found in public databases.
Combretastatin-A45351344Not ApplicableSmall molecule. wikipedia.orgnih.govguidetopharmacology.org
EB1Not ApplicableQ15951Protein (Human Microtubule-associated protein RP/EB family member 1). wikipedia.org
PI3KNot ApplicableP42336Protein (Human PI3K catalytic subunit alpha, example). mdpi.com
GSK3βNot ApplicableP07437Protein (Human Glycogen synthase kinase-3 beta). uniprot.org
β-tubulinNot ApplicableP07437Protein (Human Tubulin beta chain, example). nih.gov

Structure Activity Relationship Sar and Computational Studies of Hys 32

Identification of Key Pharmacophoric Features for HYS-32 Activity

Key pharmacophoric features are the essential molecular properties and spatial arrangements required for a compound to exert its biological activity. For this compound, its activity is linked to inducing microtubule catastrophes and influencing the PI3K-GSK3beta signaling pathway. cenmed.comciteab.comfishersci.caguidetopharmacology.org This involves interactions with proteins such as EB1, beta-tubulin, PI3K, and GSK3beta. cenmed.comciteab.comfishersci.caguidetopharmacology.org

Rational Design Principles for Modulating this compound Efficacy

Rational design in medicinal chemistry involves using structural and mechanistic information to design new compounds with improved properties. Given that this compound is a derivative of combretastatin (B1194345) A-4 cenmed.comciteab.comfishersci.ca, its design likely stemmed from SAR studies on CA-4 or related stilbenoids aimed at modifying properties such as potency, stability, or targeting.

However, specific rational design principles applied to modulate the efficacy of this compound itself through the creation and study of its analogues were not detailed in the provided search results. Such principles would typically involve targeted modifications to the dimethoxyphenyl, naphthalen-2-yl, or furanone moieties based on observed SAR and computational predictions to enhance desirable interactions or reduce undesirable ones with its biological targets.

Computational Chemistry and Molecular Modeling for this compound-Target Interactions

Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for studying the interactions between small molecules and their biological targets. nih.govnih.govguidetoimmunopharmacology.orgthegoodscentscompany.com These methods can provide insights into binding modes, affinities, and conformational changes upon binding.

For this compound, computational studies could be employed to model its interactions with EB1, beta-tubulin, and key enzymes in the PI3K-GSK3beta pathway. cenmed.comciteab.comfishersci.caguidetopharmacology.org This could help elucidate how this compound binding leads to EB1 dislodgement from microtubule plus ends or modulates kinase activity. fishersci.caguidetopharmacology.org While the search results highlight the involvement of these targets, specific findings from computational chemistry and molecular modeling studies detailing the interaction of this compound with these proteins were not presented. General applications of computational methods in drug discovery and SAR analysis are recognized. nih.govnih.govuni-freiburg.de

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis seeks to build mathematical models that correlate structural descriptors of a series of compounds with their biological activities. scbt.comnih.govuni.luctdbase.orgfishersci.chcaymanchem.comtranscriptionfactor.orgharvard.edu These models can then be used to predict the activity of new, untested compounds.

Analytical and Methodological Approaches in Hys 32 Research

Advanced Microscopic Techniques for Cellular Visualization

Advanced microscopic techniques, particularly confocal microscopy with immunofluorescence staining, have been instrumental in visualizing the impact of HYS-32 on cellular components and protein localization.

Confocal Microscopy with Immunofluorescence Staining

Confocal microscopy, often coupled with immunofluorescence staining, has been extensively utilized to study the effects of this compound on the microtubule cytoskeleton and the distribution of microtubule-associated proteins. Studies in rat primary astrocytes and human glioblastoma cells have employed this technique to observe changes in microtubule morphology and the localization of proteins such as EB1 and β-tubulin following this compound treatment. guidetopharmacology.orgfishersci.cawikipedia.orguni.lunih.gov For instance, double immunofluorescence staining of β-tubulin and EB-1 in control astrocytes revealed EB1 concentrated at growing microtubule plus ends, exhibiting a characteristic bright comet-like staining pattern. guidetopharmacology.orgfishersci.cauni.lu Treatment with this compound was shown to eliminate these comet-like streaks from microtubule plus ends and induce an extensive redistribution of EB1 onto the microtubule lattice. guidetopharmacology.orgfishersci.cauni.lu This altered distribution was observed to be dose- and time-dependent. guidetopharmacology.orgfishersci.ca Confocal microscopy also allowed for the visualization of this compound-induced microtubule catastrophes and the resulting increase in the distances between microtubule tips and the cell border. guidetopharmacology.orgfishersci.cawikipedia.org Furthermore, immunofluorescence staining of β-tubulin and N-cadherin was used to examine the dose-dependent effect of this compound on microtubule organization in astrocytes. guidetopharmacology.orgfishersci.ca In human glioblastoma cells, confocal microscopy with immunofluorescence indicated that this compound treatment led to the accumulation of CLIP-170 and the elimination of EB1 on microtubule plus ends. nih.gov

Biochemical and Proteomic Analysis

Biochemical and proteomic approaches, including immunoblotting and immunoprecipitation, have been crucial for analyzing protein expression levels, post-translational modifications, and protein-protein interactions in the context of this compound research. The Griess assay has also been employed to quantify nitric oxide production as an indicator of inflammatory responses.

Immunoblot Analysis

Immunoblot analysis (Western blot) has been widely applied to determine the protein expression levels of various targets affected by this compound. Studies investigating this compound's impact on microtubule dynamics utilized immunoblotting to confirm that the total protein levels of β-tubulin and EB1 remained unchanged despite the observed alterations in EB1 distribution. guidetopharmacology.orgfishersci.cauni.lu Immunoblotting has also been used to assess the phosphorylation status of key signaling proteins, such as GSK3β. Research has shown that this compound treatment modulates GSK3β phosphorylation at both the Y216 and S9 residues in astrocytes. guidetopharmacology.orgfishersci.cauni-freiburg.de Densitometric analyses of immunoblots provided quantitative data on the relative levels of phosphorylated and total proteins. guidetopharmacology.orguni-freiburg.de In studies examining this compound's effects on inflammatory responses in microglia, immunoblot analysis was employed to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), demonstrating that this compound can enhance the expression of these inflammatory mediators induced by lipopolysaccharide (LPS). uni-freiburg.de

An example of quantitative data obtained from immunoblot analysis regarding GSK3β phosphorylation in astrocytes treated with this compound is presented below:

Treatment (5 µM this compound)Relative GSK3β-pY216 Level (vs Control)Relative GSK3β-pS9 Level (vs Control)
2 h
6 h
12 h
24 hIncreased guidetopharmacology.orguni-freiburg.deIncreased guidetopharmacology.orguni-freiburg.de

Note: Specific numerical values for all time points were not consistently available across snippets, but the trend at 24h is indicated.

Immunoprecipitation

Immunoprecipitation has been employed to investigate protein-protein interactions affected by this compound. Specifically, this technique was used to examine the association between EB1 and β-tubulin in astrocytes treated with this compound. guidetopharmacology.orgfishersci.cawikipedia.org By immunoprecipitating β-tubulin and then immunoblotting for EB1, researchers could assess how this compound treatment influenced the binding of EB1 to microtubules. Time-course experiments using immunoprecipitation revealed that this compound treatment led to a significant decrease in the association between EB-1 and β-tubulin following short-term exposure (2 hours), while prolonged treatment (6-24 hours) resulted in a gradual increase in this association. guidetopharmacology.orgfishersci.cawikipedia.org

Quantitative findings on the association between EB1 and β-tubulin following this compound treatment (5 µM) are summarized below:

Treatment TimeAssociation between EB1 and β-tubulin (Relative to Control)
2 hSlight decrease guidetopharmacology.orgfishersci.ca
6 hIncreased guidetopharmacology.orgfishersci.ca
12 hIncreased guidetopharmacology.orgfishersci.ca
24 hIncreased guidetopharmacology.orgfishersci.ca

Griess Assay for Nitric Oxide Quantification

The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable breakdown product of nitric oxide (NO). This assay has been utilized in this compound research to quantify NO production, particularly in the context of studying its effects on inflammatory responses in primary microglia. uni-freiburg.de Studies have shown that this compound treatment can enhance the production of NO induced by LPS in microglia, as detected by the Griess assay. uni-freiburg.de This indicates that this compound can influence the release of this key inflammatory mediator by activated microglia.

Functional Cell-Based Assays

Functional cell-based assays are utilized to assess the biological consequences of this compound treatment on cellular behavior. While specific detailed protocols for all functional assays were not fully available, the research indicates their application in evaluating this compound's impact. For example, a wound healing assay was mentioned in the context of studying this compound's effects on human glioblastoma cells, suggesting its use in assessing cell migration. nih.gov The observation that this compound induced microtubule catastrophes and increased the distance between microtubule tips and the cell border, as visualized by confocal microscopy, represents a functional outcome related to microtubule dynamics and cell morphology. guidetopharmacology.orgfishersci.cawikipedia.org Furthermore, research indicating that this compound enhances connexin43 expression and gap junction intercellular communication in rat astrocytes implies the use of functional assays to measure intercellular coupling. Experiments involving the removal of this compound and subsequent assessment of astrocyte migration also suggest the application of migration-related functional assays. fishersci.ca

Cell Migration Assays (e.g., Wound Healing Assay)

Research into the biological activities of this compound has included investigations into its effects on cell migration, particularly utilizing the wound healing assay. This assay is a common in vitro method employed to study collective cell migration by observing the movement of cells into a created gap or "wound" in a cell monolayer semanticscholar.org, mdpi.com, researchgate.net, plos.org.

Detailed research findings in rat primary astrocytes demonstrated that this compound significantly impacts cell migratory capabilities. In control astrocyte cultures, the inflicted wound area was observed to close over a period of 36 to 48 hours as cells migrated into the void nih.gov. In contrast, treatment with this compound at a concentration of 5 μM resulted in a substantial inhibition of astrocyte migration nih.gov. This inhibitory effect was evident from as early as 12 hours post-treatment and persisted up to 36 hours nih.gov. The study highlighted that this compound nearly abolished the entire migration of the treated astrocytes during this period nih.gov.

Further investigation revealed that the removal of this compound from the culture medium facilitated the recovery of astrocyte migration, suggesting that the inhibitory effect is, at least partially, reversible nih.gov. Quantitative analyses, typically involving the measurement of the closed-wound area or the distance of cell migration over time, were performed to evaluate the extent of this compound's impact on cell motility nih.gov, semanticscholar.org, mdpi.com, plos.org. These analyses supported the qualitative observations of inhibited migration in the presence of the compound nih.gov.

The mechanism underlying this compound's effect on migration in astrocytes is linked to its interaction with microtubules and associated proteins like EB1, which are crucial for cell polarity and migration nih.gov, researchgate.net. This compound was found to induce microtubule catastrophes and prevent microtubules from targeting the cell cortex, a process essential for directed cell movement nih.gov. This disruption of microtubule dynamics, mediated through signaling pathways including PI3K-GSK3β, contributes to the observed reduction in cell migration nih.gov, researchgate.net.

The following table conceptually illustrates the observed effect of this compound on astrocyte migration in a wound healing assay, based on the research findings:

ConditionTime (h)Observed Migration / Wound Closure
Control0Wound Open
Control12Initiation of migration
Control24Partial wound closure
Control36-48Substantial to complete closure
This compound (5 μM)0Wound Open
This compound (5 μM)12Nearly inhibited migration
This compound (5 μM)24Nearly inhibited migration
This compound (5 μM)36Nearly inhibited migration
This compound RemovedSubsequentMigration facilitated

Note: This table provides a qualitative representation of the findings described in the text. Specific quantitative data points are presented in the original research figures. nih.gov

Future Directions and Translational Perspectives of Hys 32 Research

Exploration of Broader Therapeutic Modalities and Disease Areas

Initial research has highlighted HYS-32's capacity to induce microtubule catastrophes and coiling, effects previously observed with its parent compound, combretastatin-A4, a known vascular disrupting agent semanticscholar.orgnih.govresearchgate.netresearchgate.netplos.org. This fundamental mechanism of action suggests potential therapeutic applications in diseases characterized by aberrant cell proliferation and angiogenesis, most notably cancer. While studies have investigated its effects in specific cell types like rat astrocytes semanticscholar.orgnih.govresearchgate.netresearchgate.netplos.org, the broader implications of its microtubule-disrupting activity warrant exploration across a wider spectrum of cancer types.

Beyond its impact on the cytoskeleton, preliminary investigations have also suggested potential antiemetic properties associated with a compound referred to as HYS, which showed interactions with muscarinic receptors preprints.org. This indicates a possible avenue for exploring this compound or related derivatives in conditions involving nausea and vomiting, potentially through mechanisms independent of microtubule interaction. Future research should aim to confirm these preliminary findings and investigate the underlying mechanisms and the relevance of muscarinic receptor binding to this compound's activity. Expanding research into other disease areas where microtubule dynamics or the identified signaling pathways play a significant role, such as certain neurological disorders or inflammatory conditions, could also reveal novel therapeutic modalities for this compound.

Identification and Validation of Novel Molecular Targets

Research has identified key molecular players involved in this compound's mechanism of action. Studies in rat astrocytes indicate that this compound induces microtubule catastrophes by affecting the localization of the microtubule-associated end binding protein EB1 semanticscholar.orgnih.govresearchgate.net. This compound treatment led to the elimination of EB1 localization at microtubule plus ends and its redistribution to the microtubule lattice semanticscholar.orgresearchgate.net. This effect appears to be mediated, at least in part, through the PI3K-GSK3beta signaling pathway semanticscholar.orgnih.govresearchgate.netplos.org. Co-treatment with inhibitors of GSK3beta or PI3K attenuated the this compound-induced microtubule catastrophes and partially restored EB1 distribution semanticscholar.orgnih.govplos.org. These findings strongly suggest EB1 and components of the PI3K-GSK3beta pathway as primary molecular targets or mediators of this compound's effects on microtubules.

Further validation of these targets across different cell types, particularly in human cancer cells, is crucial. Investigating the precise binding sites and interactions of this compound with EB1, GSK3beta, and other proteins in the PI3K pathway would provide deeper insights into its mechanism. Additionally, the molecular docking studies suggesting interaction with muscarinic receptors (M1-M5) for the related compound HYS preprints.org highlight the need to definitively identify and validate all relevant molecular targets of this compound to fully understand its pharmacodynamics and potential therapeutic applications.

Detailed research findings on this compound's effect on EB1 distribution and the involvement of the PI3K-GSK3beta pathway are summarized in the table below:

Treatment (Rat Astrocytes)EB1 Localization at Microtubule Plus EndsEB1 Distribution on Microtubule LatticeGSK3β-pY216 LevelsGSK3β-pS9 LevelsMicrotubule Catastrophes
ControlConcentrated (Comet-like) semanticscholar.orgresearchgate.netMinimal semanticscholar.orgresearchgate.netLow semanticscholar.orgnih.gov
This compound (5 μM, 2-24 h)Eliminated/Depleted semanticscholar.orgresearchgate.netplos.orgExtensive Redistribution/Accumulation semanticscholar.orgresearchgate.netIncreased (initially) semanticscholar.orgplos.orgIncreased (initially) semanticscholar.orgplos.orgIncreased (Dose- and Time-dependent) semanticscholar.orgnih.gov
This compound + GSK3β Inhibitor (SB415286)Partially Restored semanticscholar.orgnih.govplos.orgAttenuated AccumulationInhibited GSK3β-pY216 phosphorylation plos.orgAttenuated semanticscholar.orgnih.govplos.org
This compound + PI3K Inhibitor (LY294002)Partially Restored semanticscholar.orgnih.govplos.orgInhibited GSK3β-pS9 phosphorylation semanticscholar.orgnih.govplos.org

Integration of this compound into Combinatorial Therapeutic Regimens

Although the search results did not provide specific data on combinatorial studies involving this compound, its known mechanism of disrupting microtubules suggests potential synergies with other therapeutic agents. For instance, combining this compound with agents that target other hallmarks of cancer, such as DNA damage repair inhibitors, immunotherapy agents, or inhibitors of alternative signaling pathways, could be explored. The rationale for such combinations would be to simultaneously attack cancer cells through multiple pathways, potentially leading to enhanced cell death and reduced likelihood of resistance development.

Future research should investigate the potential synergistic interactions of this compound with other approved or investigational drugs in preclinical models relevant to its potential therapeutic indications. These studies would involve evaluating the efficacy of combinations in cell culture and in vivo models, as well as investigating the underlying mechanisms of synergy. Identifying effective and well-tolerated combinatorial regimens will be a crucial step in translating this compound research into clinical practice.

Q & A

Q. What is the primary mechanism by which HYS-32 induces microtubule catastrophes in astrocytes?

this compound disrupts microtubule dynamics by preventing end-binding protein 1 (EB1) from localizing to microtubule plus ends, a process mediated through the PI3K-GSK3β signaling pathway. Confocal microscopy and immunoprecipitation assays demonstrate that this compound treatment reduces EB1-β-tubulin association transiently (2 h) but increases it over prolonged exposure (6–24 h). Co-treatment with GSK3β inhibitors (e.g., SB415286) partially restores EB1 localization, confirming pathway involvement .

Q. What experimental models are suitable for studying this compound-induced microtubule destabilization?

Primary rat astrocytes are the standard model due to their sensitivity to microtubule-targeting agents. Key assays include:

  • Migration assays (e.g., ibidi Culture-Insert) to quantify cell motility changes .
  • Immunofluorescence microscopy to visualize EB1 redistribution and microtubule coiling .
  • Western blotting to assess phosphorylation dynamics of GSK3β (Y216 and S9 residues) .

Q. What are critical parameters to monitor in dose-response studies of this compound?

  • Dose range : 0.5–10 μM, with 5 μM inducing maximal microtubule catastrophes .
  • Time points : Short-term (0.5–2 h) for initial EB1 dissociation; long-term (6–24 h) for GSK3β phosphorylation shifts .
  • Controls : Include DMSO vehicle controls and co-treatment with pathway inhibitors (e.g., LY294002 for PI3K) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's time-dependent effects on GSK3β phosphorylation?

this compound initially increases GSK3β-pY216 (activation) but later elevates GSK3β-pS9 (inhibition). To address this paradox:

  • Perform time-course experiments (2–24 h) with sequential sampling .
  • Use kinase activity assays to directly measure GSK3β function alongside phosphorylation status.
  • Combine PI3K/GSK3β inhibitors (e.g., LY294002 + SB415286) to dissect pathway crosstalk .

Q. What methodological strategies optimize co-treatment experiments with this compound and kinase inhibitors?

  • Pre-treatment : Incubate cells with inhibitors (e.g., 20 μM SB415286) 1 h before this compound to ensure pathway blockade .
  • Dose titration : Validate inhibitor efficacy via dose-response curves to avoid off-target effects.
  • Recovery assays : Remove this compound after 24 h and monitor microtubule reformation to assess reversibility .

Q. How should researchers design experiments to analyze contradictory data on EB1-β-tubulin binding dynamics?

  • Crosslinking immunoprecipitation : Use reversible crosslinkers (e.g., DSP) to stabilize transient interactions during this compound treatment .
  • Live-cell imaging : Track EB1-GFP fusion proteins in real-time to correlate binding changes with microtubule catastrophe rates .
  • Statistical modeling : Apply ANOVA with Dunnett’s post hoc test to compare time-dependent EB1 redistribution .

Data Interpretation and Validation

Q. What criteria ensure robust validation of this compound's effects on microtubule dynamics?

  • Triplicate experiments : Repeat assays ≥3 times to ensure reproducibility .
  • Blinded analysis : Use automated image analysis tools (e.g., Image-Pro Plus) to minimize bias in quantifying microtubule length or EB1 fluorescence .
  • Negative controls : Include untreated cells and solvent-only (DMSO) groups to rule out artifacts .

Q. How can researchers address variability in this compound-induced astrocyte migration inhibition?

  • Normalize data : Express migration areas as percentages relative to untreated controls .
  • Standardize cell density : Use 4×10⁵ cells/mL to minimize crowding effects .
  • Include rescue experiments : Co-treat with microtubule-stabilizing agents (e.g., Taxol) to confirm this compound specificity .

Table: Key Experimental Findings from this compound Studies

ParameterObservationReference
EB1 redistributionShift from plus ends to lattice
GSK3β-pY216/S9 ratioPeaks at 2 h (1.8), declines by 24 h
Migration inhibition36-h reduction (p < 0.01 vs. control)
Microtubule coilingDose-dependent (EC₅₀ = 2.5 μM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HYS-32
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
HYS-32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.